

Spectroscopic Profile of tert-Butyl thiophen-2-ylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl thiophen-2-ylcarbamate*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **tert-Butyl thiophen-2-ylcarbamate**, a key intermediate in synthetic organic chemistry. This document details the available nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and analysis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **tert-Butyl thiophen-2-ylcarbamate** (C₉H₁₃NO₂S, Molar Mass: 199.27 g/mol).^[1]

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Reference
6.9	broad	1H	-NH	^[2]
6.79	m	2H	Thiophene-H	^[2]
6.5	dd	1H	Thiophene-H	^[2]
1.5	s	9H	-C(CH ₃) ₃	^[2]

Solvent: Chloroform-d, Instrument: 400 MHz[2]

Table 2: ^{13}C NMR Spectroscopic Data

Experimental ^{13}C NMR data for **tert-Butyl thiophen-2-ylcarbamate** is not readily available in the reviewed literature. For structurally similar carbamates, the carbonyl carbon typically appears in the range of 150-155 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group near 28 ppm. The thiophene carbons would be expected in the aromatic region (approximately 110-140 ppm).

Table 3: FT-IR Spectroscopic Data

An experimental FT-IR spectrum of solid-phase **tert-Butyl thiophen-2-ylcarbamate** has been recorded over the range of 4000-400 cm^{-1} . [3] While the specific absorption bands from the experimental spectrum are not detailed in the available literature, a computational study based on this experimental work provides theoretical vibrational frequencies. Key expected vibrations would include N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the carbamate, and C-S stretching of the thiophene ring.

Table 4: Mass Spectrometry Data

Experimental mass spectrometry data is not readily available. Predicted mass-to-charge ratios (m/z) for common adducts are listed below.

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	200.07398
$[\text{M}+\text{Na}]^+$	222.05592

Experimental Protocols

Synthesis of tert-Butyl thiophen-2-ylcarbamate

The synthesis of **tert-Butyl thiophen-2-ylcarbamate** can be achieved via a Curtius Rearrangement.[2]

Materials:

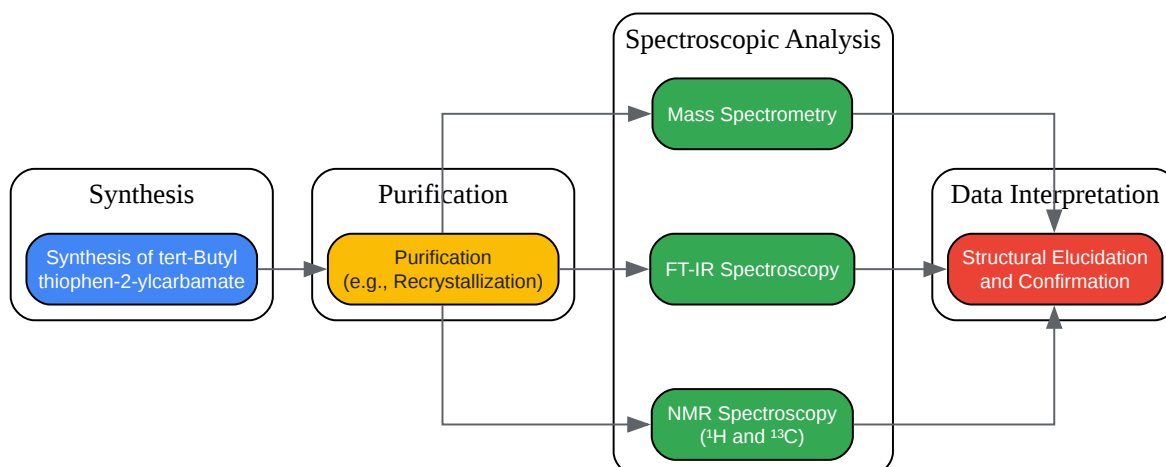
- Thiophene-2-carbonyl azide
- tert-Butyl alcohol
- Toluene

Procedure:

- Dissolve thiophene-2-carbonyl azide (1.0 equivalent) and tert-butyl alcohol (1.0 equivalent) in toluene.
- Heat the solution at 100 °C overnight.
- Remove the excess solvent and unreacted tert-butyl alcohol in vacuo to yield the crude product.
- The product can be further purified by recrystallization. For example, crystals suitable for X-ray analysis were obtained by cooling a toluene solution to -30 °C.[2]

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of **tert-Butyl thiophen-2-ylcarbamate** is outlined below.



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General workflow for synthesis and spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **tert-Butyl thiophen-2-ylcarbamate** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Instrument: 400 MHz NMR Spectrometer
- Parameters: Acquire a standard proton spectrum. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

^{13}C NMR Acquisition:

- Instrument: 100 MHz NMR Spectrometer
- Parameters: Acquire a proton-decoupled carbon spectrum. A larger sample quantity (20-50 mg) may be required for a spectrum with a good signal-to-noise ratio, depending on the instrument's sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Sample Preparation (Solid Phase):

- Ensure the sample is dry and free of solvent.
- For analysis using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

- Alternatively, for the KBr pellet method, grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.

Data Acquisition:

- Instrument: FT-IR Spectrometer
- Range: 4000-400 cm^{-1}
- Procedure: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, record the spectrum of the sample. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS) Protocol

Sample Preparation:

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

- Instrument: Mass spectrometer equipped with an ESI source.
- Mode: Positive ion mode is typically used to observe protonated molecules ($[\text{M}+\text{H}]^+$) or other adducts like $[\text{M}+\text{Na}]^+$.
- Procedure: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography. The instrument will separate the ions based on their mass-to-charge ratio.

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References

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